molecular formula C11H14O B3192086 3-Cyclopentylphenol CAS No. 60834-87-9

3-Cyclopentylphenol

Cat. No.: B3192086
CAS No.: 60834-87-9
M. Wt: 162.23 g/mol
InChI Key: NZJMQFDGADIRLV-UHFFFAOYSA-N
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Description

3-Cyclopentylphenol is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is a hydroxyphenyl derivative, characterized by a phenol group attached to a cyclopentyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopentylphenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyclopentylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The cyclopentyl ring may influence the compound’s overall conformation and its ability to interact with specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentylphenol is unique due to the presence of both a cyclopentyl group and a phenol group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopentylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMQFDGADIRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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